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[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine

Lipophilicity Drug-likeness Imidazopyridine

SAR-driven kinase programs require strict scaffold matching-substituting this ethylamine with chloro or des-amino analogs alters LogP by >0.4 and removes the sole derivatization handle. This compound delivers the exact imidazo[4,5-b]pyridine core (MW 176.22, LogP 1.17, PSA 56.73 Ų) with a free primary amine for rapid amide/sulfonamide library synthesis. - Fragment-like physicochemical profile ideal for ATP-pocket hinge binders - Validated chemotype for FLT3/Aurora, PDE10A, and c-Met programs - Avoids nitro/chloro toxicity flags; amine supports biotin/fluorophore labeling

Molecular Formula C9H12N4
Molecular Weight 176.22 g/mol
CAS No. 953907-40-9
Cat. No. B3174608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine
CAS953907-40-9
Molecular FormulaC9H12N4
Molecular Weight176.22 g/mol
Structural Identifiers
SMILESCN1C(=NC2=C1N=CC=C2)CCN
InChIInChI=1S/C9H12N4/c1-13-8(4-5-10)12-7-3-2-6-11-9(7)13/h2-3,6H,4-5,10H2,1H3
InChIKeyODOBGNCJWFQPNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine: Imidazopyridine Building Block for Kinase Libraries


[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine (CAS 953907-40-9) is a heterocyclic primary amine belonging to the imidazo[4,5-b]pyridine class . Its molecular formula is C₉H₁₂N₄, with a molecular weight of 176.22 g/mol [1]. The compound features a purine-mimetic fused bicyclic core with a 3-methyl substituent on the imidazole nitrogen and an ethylamine side chain at the 2-position . This scaffold is widely recognized as a privileged structure in medicinal chemistry for targeting ATP-binding pockets of kinases and other nucleotide-dependent enzymes [2]. The primary amine terminus provides a versatile handle for amide bond formation, reductive amination, or sulfonamide derivatization, enabling rapid exploration of structure-activity relationships (SAR) [3].

Scaffold Purine-mimetic core for kinase ATP-binding pocket studies
Handle Primary amine enables modular library derivatization
Properties Balanced lipophilicity and fragment-like molecular weight
Workflow Supports medicinal chemistry lead generation workflows

[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine: Why Generic Substitution Fails


The imidazo[4,5-b]pyridine core is present across numerous commercial building blocks, yet substituting one derivative for another—even with identical ring systems—introduces significant deviations in lipophilicity, hydrogen-bonding capacity, and synthetic trajectory. For instance, replacing the ethylamine chain with a chloro group (CAS 30458-68-5) alters LogP from 1.17 to 1.62 and eliminates the hydrogen-bond donor required for target engagement in many kinase pharmacophore models [1][2]. Conversely, omission of the ethylamine chain entirely (CAS 6688-61-5) reduces molecular weight from 176.22 to 133.15 g/mol and removes the sole functional handle for facile derivatization, forcing alternative, lower-yielding C–H functionalization routes [3]. These differences propagate into downstream ADME predictions and reaction yields, making generic substitution scientifically unsound for SAR-driven campaigns [4].

Target Compound Ethylamine chain enables direct derivatization (HBD=1)
Cl/Me Analogs Lack reactive handle (HBD=0), limiting synthetic routes
Physicochemical Profile Intermediate LogP and PSA may support permeability/solubility balance
Analog Profiles Shifted LogP and lower PSA alter drug-like property space
Structural Flexibility Ethyl linker provides conformational freedom for SAR exploration
Rigid Analogs Lack of linker restricts vector alignment in binding pocket

[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine: Quantitative Comparison to Closest Analogs


Intermediate LogP Optimizes Drug-Likeness

The LogP value of [2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is 1.17, as reported by Chemsrc [1]. This falls between the more lipophilic 2-chloro analog (LogP 1.62) and the more hydrophilic 3-methyl analog lacking the ethylamine chain (LogP 0.97) [2][3]. An intermediate LogP is often associated with balanced permeability and aqueous solubility, a key consideration for lead optimization in medicinal chemistry [4].

Lipophilicity Profile
Context-dependent
Target Compound LogP 1.17 vs. Chloro 1.62, Methyl 0.97
May support balanced permeability and solubility context
Calculated LogP via standard algorithms; supplier data context
Lipophilicity Drug-likeness Imidazopyridine LogP

Elevated PSA Enhances Hydrogen-Bonding Potential

The topological polar surface area (TPSA) of [2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is 56.73 Ų . In contrast, both the 2-chloro and 3-methyl analogs lacking the primary amine group exhibit a TPSA of only 30.71 Ų [1][2]. This 26 Ų increase corresponds to the contribution of the primary amine nitrogen, which serves as an additional hydrogen-bond donor/acceptor [3]. Higher PSA within the range of 20–130 Ų is correlated with improved aqueous solubility and reduced passive membrane permeability, parameters that can be tuned by subsequent derivatization [4].

Polar Surface Area
Calculated attribute
Target Compound 56.73 Ų vs. Analogs 30.71 Ų
Indicates enhanced H-bonding capacity for target engagement context
Δ +26.02 Ų contributed by primary amine; derived from standard algorithms
Polar Surface Area Hydrogen Bonding Imidazopyridine PSA

Primary Amine Handle Enables Direct Derivatization Pathways

The compound contains one primary amine hydrogen-bond donor (HBD count = 1) and four hydrogen-bond acceptors (HBA count = 4) . The closest analogs, 2-chloro-3-methyl-3H-imidazo[4,5-b]pyridine and 3-methyl-3H-imidazo[4,5-b]pyridine, have HBD counts of 0 . This single HBD is the functional group enabling high-yielding amide coupling (e.g., HATU, EDCI) and reductive amination with aldehydes or ketones, reactions that are not feasible with the chloro or methyl analogs without prior multi-step functionalization [1]. The ethylamine chain also provides a flexible linker between the rigid core and appended pharmacophores, a feature exploited in numerous kinase inhibitor patents [2].

Derivatization Handle
Structural context
Primary amine present (HBD=1)
Supports direct amidation and reductive amination workflows
Structural analysis; class-level inference for reactivity
Synthetic Handle Amine Derivatization Medicinal Chemistry

Fragment-Like Molecular Weight Supports Lead Growth

The molecular weight of [2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is 176.22 g/mol [1]. This is significantly lower than the 6-nitro analog (CAS 1784267-01-1, MW = 221.22 g/mol) and slightly higher than the 3-methyl core alone (MW = 133.15 g/mol) [2]. A molecular weight below 200 Da is consistent with fragment-like properties (Rule of 3: MW < 300), making it an ideal starting point for fragment-based drug discovery (FBDD) or for generating lead-like libraries without early violation of Lipinski's Rule of 5 [3]. In contrast, the nitro analog immediately introduces a higher molecular weight and a potentially problematic nitro group.

Fragment Profile
Reported comparison
Target Compound 176.22 Da vs. Nitro 221.22, Methyl 133.15 Da
Compatible with fragment-based library growth strategies
Calculated molecular weight; below 300 Da fragment threshold
Molecular Weight Fragment-Based Drug Discovery Imidazopyridine

[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine: High-Value Applications


Kinase-Focused Fragment Library Construction

Given its purine-mimetic core, intermediate LogP (1.17), and low molecular weight (176.22 Da), this amine is ideally suited as a starting point for fragment-based screening against kinases [1][2]. The primary amine allows rapid generation of diverse amide or sulfonamide fragments, enabling exploration of the hinge-binding region while maintaining fragment-like physicochemical properties [3].

Targeted Synthesis of FLT3/Aurora Kinase Probes

The imidazo[4,5-b]pyridine scaffold is a validated chemotype for dual FLT3/Aurora kinase inhibition, as demonstrated by advanced preclinical candidates [1]. This ethylamine building block provides a direct entry point for installing the 2-position substituents required for potent binding (e.g., Kd values in the low nanomolar range) [2]. Its balanced PSA (56.73 Ų) and LogP contribute to favorable in vitro ADME profiles seen in optimized analogs [3].

SAR Expansion for PDE10A and c-Met Inhibitor Programs

Imidazo[4,5-b]pyridines have yielded potent PDE10A inhibitors (IC50 = 0.8–6.7 nM) and c-Met inhibitors with in vivo efficacy [1][2]. The ethylamine handle on this compound enables systematic variation of the amide region to map steric and electronic tolerance, a key step in hit-to-lead optimization [3]. The absence of a nitro or chloro group avoids potential off-target reactivity or toxicity flags early in the program.

Chemical Biology Tools for Nucleotide-Binding Pocket Profiling

The compound's structural similarity to adenine allows it to serve as a core for designing ATP-competitive chemical probes [1]. The primary amine can be functionalized with biotin, fluorophores, or photoaffinity labels, facilitating target identification and validation studies in cellular contexts [2]. Its favorable TPSA and moderate LogP reduce nonspecific protein binding compared to more hydrophobic analogs [3].

Application
Selection Property
Validation Focus
Kinase Fragment Screening
Purine-mimetic core, primary amine handle
Lead-like physicochemical profile, synthetic accessibility
FLT3/Aurora Signaling Studies
Established imidazo[4,5-b]pyridine scaffold context
Kinase binding assay context (ATP-competitive)
PDE10A/c-Met Pathway Research
Tunable amide linker region
SAR tolerance mapping, cellular assay context
Target Identification Probes
Biotin-functionalizable amine, moderate LogP
Chemical probe design, minimized off-target binding review

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